Phosphomolybdic acid solution

描述

. It is widely used in various scientific fields due to its unique properties and versatility.

准备方法

Synthetic Routes and Reaction Conditions: Phosphomolybdic acid is typically synthesized by reacting molybdenum oxide with phosphoric acid. The molar ratio of molybdenum to phosphorus is crucial, with a common ratio being 12:1. The reaction mixture is heated at reflux for several hours until a green color appears, indicating the formation of the acid .

Industrial Production Methods: In industrial settings, the synthesis of phosphomolybdic acid involves the acidification of aqueous solutions of phosphorus and molybdenum compounds using a mineral acid. The quality of the final product depends on the precise control of the reaction conditions, including the molar ratios, acidity, and temperature .

化学反应分析

Types of Reactions: Phosphomolybdic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to form molybdenum blue, a compound used in analytical chemistry.

Substitution: It participates in substitution reactions, particularly in the formation of esters and amides.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used to reduce phosphomolybdic acid.

Substitution: Esterification and amidation reactions often involve reagents like acetic anhydride and amines.

Major Products:

科学研究应用

Analytical Chemistry

Staining Reagent in Chromatography

Phosphomolybdic acid solution is widely used as a staining reagent in chromatography. It aids in the visualization of compounds that are otherwise difficult to detect. The solution typically has a concentration range of 10-20% and is effective for various analytes due to its ability to form colored complexes with different substances .

Determination of Phosphate Ions

The formation of phosphomolybdic acid is crucial in the determination of phosphate ions in aqueous solutions. The compound can be quantitatively extracted into organic solvents, allowing for sensitive detection methods. Studies have shown that the absorption spectrum of phosphomolybdic acid exhibits maxima at specific wavelengths, which can be utilized for quantitative analysis .

Materials Science

Quantum Dot Light-Emitting Diodes

Recent research highlights the use of phosphomolybdic acid as a hole injection layer in quantum dot light-emitting diodes (QLEDs). The compound enhances the efficiency of these devices by providing balanced charge carrier transport. For instance, devices employing phosphomolybdic acid dissolved in cyclohexanone demonstrated improved performance compared to traditional materials like PEDOT:PSS .

Hybrid Films for Electrocatalysis

Phosphomolybdic acid has been employed in the fabrication of hybrid films that exhibit electrocatalytic properties. These films are created using layer-by-layer self-assembly techniques and have shown promise in various electrochemical applications due to their unique structural properties and charge transport capabilities .

Case Studies

作用机制

Phosphomolybdic acid functions as a mordant, forming a bridge between the substrate and the primary dye in staining applications . In catalytic reactions, it acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate, thereby promoting the desired chemical transformation .

相似化合物的比较

Phosphomolybdic acid is unique due to its high molybdenum content and its ability to form stable complexes with various organic and inorganic compounds. Similar compounds include:

Phosphotungstic acid: Another heteropoly acid with similar catalytic properties but containing tungsten instead of molybdenum.

Sodium phosphomolybdate: A salt form of phosphomolybdic acid used in similar applications.

Molybdenum blue: A reduced form of phosphomolybdic acid used in analytical chemistry.

Phosphomolybdic acid stands out due to its versatility and effectiveness in a wide range of applications, from organic synthesis to biological staining and industrial catalysis.

生物活性

Phosphomolybdic acid (PMA), a heteropolymetalate with the formula H₃[Mo₁₂PO₄₀]·12H₂O, is recognized for its diverse applications in both chemical and biological fields. This article delves into the biological activity of PMA, highlighting its mechanisms, applications in histology, and potential therapeutic effects.

PMA is a yellow crystalline solid that is highly soluble in water and polar organic solvents. Its structure allows it to act as a Lewis acid, enabling it to form coordination complexes by accepting electron pairs from Lewis bases. This property is crucial in various analytical applications, particularly in the determination of phosphate ions, where PMA forms a colored complex that can be quantified spectrophotometrically .

Table 1: Chemical Properties of Phosphomolybdic Acid

| Property | Value |

|---|---|

| Molecular Formula | H₃[Mo₁₂PO₄₀]·12H₂O |

| Appearance | Yellow crystalline solid |

| Solubility | Highly soluble in water |

| pH Range for Stability | 2.8 - 4.0 |

Histological Staining

PMA is extensively used as a staining agent in histology. Its ability to form colored complexes with various biological tissues allows for enhanced visualization under microscopy. The reduction of PMA to molybdenum blue upon interaction with conjugated unsaturated compounds serves as a qualitative marker for the presence of specific biological substrates, making it invaluable in tissue analysis .

Therapeutic Potential

Recent studies have explored the broader biological activities of PMA, including its potential anti-cancer, anti-inflammatory, and antimicrobial effects. For instance, research indicates that PMA derivatives exhibit significant anti-cancer properties and can act as inhibitors against HIV-1 . These findings suggest that PMA could be further investigated for its utility in pharmaceutical applications.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of PMA, researchers found that PMA demonstrated significant inhibitory effects against various bacterial strains. The study utilized disk diffusion methods to assess the efficacy of PMA against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated zones of inhibition ranging from 10 mm to 15 mm, suggesting moderate antimicrobial activity .

Case Study 2: Anti-Cancer Properties

Another investigation focused on the cytotoxic effects of PMA on cancer cell lines. The study reported that PMA induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µg/mL. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that PMA may trigger cell death pathways relevant to cancer treatment .

属性

IUPAC Name |

phosphoric acid;trioxomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLEVQXOMLTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

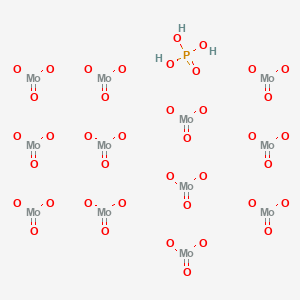

OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Mo12O40P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014733 | |

| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1825.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12026-57-2 | |

| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。